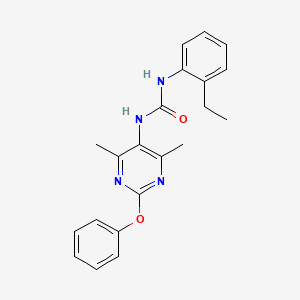
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties, and the research has led to the design and synthesis of various derivatives with the aim of improving their antiproliferative effects against different cancer cell lines. The compound is closely related to the derivatives mentioned in the provided papers, which focus on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents and the reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of appropriate pyrimidine derivatives with phenyl isocyanate or similar reagents. In the context of the provided data, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Although the exact synthesis of "1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea" is not detailed, it can be inferred that similar synthetic routes could be employed, considering the structural similarities with the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring and the phenyl group attached to the urea moiety can significantly influence the compound's ability to interact with biological targets, such as enzymes or receptors. The structure-activity relationship (SAR) is a key aspect of medicinal chemistry that guides the optimization of these compounds for enhanced efficacy and reduced toxicity .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with isocyanates and isothiocyanates has been explored in the literature. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate leads to the formation of products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea . These reactions are important for the synthesis of various urea derivatives, which can then be evaluated for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the pyrimidine core. These properties are essential for determining the compound's suitability for in vitro and in vivo studies, as well as its potential as a drug candidate. The antiproliferative activity of these compounds against cancer cell lines, as well as their selectivity towards cancer cells over normal cells, is a critical aspect of their chemical properties .
科学的研究の応用
Complexation and Structural Insights
The study of heterocyclic ureas reveals their ability to unfold and form multiply hydrogen-bonded complexes, demonstrating the potential for self-assembly applications. Detailed structural analysis through X-ray crystallography and 1H NMR solution studies has provided insight into their folded structures and the process of mutual unfolding to form robust, sheetlike complexes. This understanding is crucial for the development of new materials and nanotechnology applications (Corbin et al., 2001).
Antiproliferative Effects in Cancer Research
In cancer research, synthetic phenoxypyrimidine urea derivatives have been identified as potential therapeutic agents. For instance, AKF-D52 has shown promising antiproliferative effects in non-small cell lung cancer cells, inducing apoptosis through both caspase-dependent and -independent pathways and triggering cytoprotective autophagy. Such findings highlight the compound's potential in lung cancer treatment, with further studies conducted in xenograft mouse models to confirm its efficacy (Gil et al., 2021).
Environmental and Analytical Chemistry Applications
Analytical methods have been developed for detecting components of drugs like nicarbazin in agricultural contexts, illustrating the compound's relevance in environmental science and food safety. This includes the development of liquid chromatography-mass spectrometry methods for quantifying drug components in eggs, showcasing the compound's utility in monitoring and ensuring food safety (Blanchflower et al., 1997).
特性
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-4-16-10-8-9-13-18(16)24-20(26)25-19-14(2)22-21(23-15(19)3)27-17-11-6-5-7-12-17/h5-13H,4H2,1-3H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAWCIVZLVIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
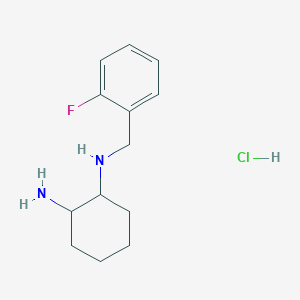
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
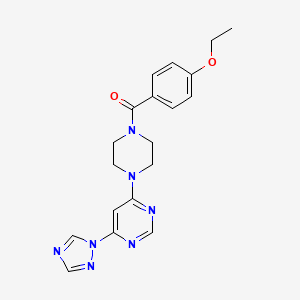
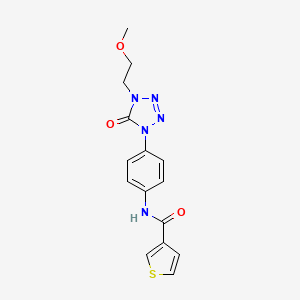
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
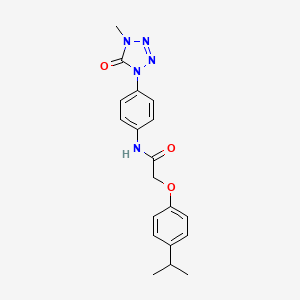
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)
![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)